molecular formula C16H18ClN3O3S B2874601 3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide CAS No. 326916-21-6

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

Cat. No.: B2874601
CAS No.: 326916-21-6
M. Wt: 367.85
InChI Key: OGXVDBQWLYKUQF-UHFFFAOYSA-N
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Description

3-Amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide (CAS 326916-21-6) is a high-purity synthetic compound supplied for research applications. With a molecular formula of C16H18ClN3O3S and a molecular weight of 367.85 g/mol, this chemical belongs to the important class of benzenesulfonamides, which are extensively investigated as inhibitors of carbonic anhydrase (CA) isoforms . The primary sulfonamide group is a key functional moiety known to coordinate with the zinc ion in the active site of carbonic anhydrases, while the 4-(morpholin-4-yl) and 3-amino substituents on the benzene ring, along with the N-(4-chlorophenyl) tail, are strategically positioned to form additional interactions with the hydrophobic and hydrophilic regions of the enzyme's active site . This "tail" approach in molecular design is a common strategy to fine-tune the physico-chemical properties, binding affinity, and selectivity of benzenesulfonamides for specific CA isoforms, which is crucial for developing inhibitors with fewer side effects . Researchers utilize this compound in various biochemical studies, including the fluorescent thermal shift assay and isothermal titration calorimetry, to investigate protein-ligand interactions and binding affinities . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c17-12-1-3-13(4-2-12)19-24(21,22)14-5-6-16(15(18)11-14)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXVDBQWLYKUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthesis of 3-Nitro-N-(4-Chlorophenyl)-4-Chlorobenzenesulfonamide

Starting Material : 3-Nitro-4-chlorobenzenesulfonyl chloride.
Reaction :
4-Chloroaniline reacts with 3-nitro-4-chlorobenzenesulfonyl chloride in dichloromethane at 0°C with triethylamine as a base.

Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → room temperature
Base Triethylamine (1.5 eq)
Yield 85–90%

Mechanism : Nucleophilic acyl substitution at the sulfonyl chloride group.

Morpholine Substitution at Position 4

Reaction :
The chloride at position 4 undergoes nucleophilic aromatic substitution with morpholine. Microwave irradiation enhances reaction efficiency.

Conditions :

Parameter Value
Reagent Morpholine (2 eq)
Solvent Dimethylformamide
Catalyst Potassium carbonate (2 eq)
Microwave Power 320 W
Temperature 65°C
Time 4–6 minutes
Yield 78–82%

Mechanism : Microwave irradiation accelerates the substitution by polarizing the C–Cl bond, facilitating morpholine’s nucleophilic attack.

Reduction of Nitro to Amino Group

Reaction :
Catalytic hydrogenation reduces the nitro group to an amine using palladium on carbon (Pd/C).

Conditions :

Parameter Value
Catalyst 10% Pd/C (0.1 eq)
Solvent Methanol
Pressure 30 PSI H₂
Time 8 hours
Yield 89–93%

Alternative Method : Iron/ammonium chloride reduction under reflux achieves comparable yields at lower cost.

Pathway B: Early-Stage Morpholine Incorporation

Synthesis of 3-Nitro-4-(Morpholin-4-yl)Aniline

Starting Material : 3-Chloro-4-fluoro-nitrobenzene.
Reaction :

  • Fluoride substitution : Morpholine replaces fluoride via nucleophilic aromatic substitution.
  • Nitro reduction : Hydrogenation converts nitro to amine.

Conditions :

Step Parameters
Substitution Morpholine (2 eq), DMF, 80°C, 12 hours
Reduction H₂ (30 PSI), Pd/C, methanol, 4 hours
Total Yield 70–75%

Sulfonylation with 4-Chlorophenyl Group

Reaction :
3-Nitro-4-(morpholin-4-yl)aniline reacts with benzenesulfonyl chloride derivatives.

Conditions :

Parameter Value
Sulfonyl Chloride 1 eq
Base Pyridine
Solvent Tetrahydrofuran
Yield 88–92%

Final Nitro Reduction

Identical to Step 2.3, yielding the target compound.

Comparative Analysis of Pathways

Metric Pathway A Pathway B
Total Yield 68–74% 65–70%
Reaction Time 12–14 hours 18–20 hours
Cost Efficiency Moderate (Pd/C cost) High (cheaper reagents)
Scalability Suitable for bulk synthesis Requires microwave reactors

Key Observations :

  • Pathway A benefits from microwave-assisted substitution, reducing time but requiring specialized equipment.
  • Pathway B’s early morpholine introduction avoids competing reactions during sulfonylation.

Optimization Strategies and Challenges

Regioselectivity in Nitration and Substitution

Nitro groups direct subsequent substitutions meta, but morpholine’s electron-donating nature alters electronic effects. Computational modeling (DFT) predicts optimal positions for functional group introduction.

Purification Challenges

  • Byproducts : Unreacted sulfonyl chlorides and regioisomers require column chromatography (silica gel, ethyl acetate/hexane).
  • Crystallization : Ethanol/water mixtures yield pure product as white crystals.

Green Chemistry Approaches

  • Solvent-free morpholine substitution : Ball milling reduces waste.
  • Catalyst recycling : Pd/C recovery via filtration lowers costs.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons at δ 6.50–7.78 ppm, morpholine protons at δ 3.01–3.65 ppm.
  • LC-MS : Molecular ion peak at m/z 368.1 ([M+H]⁺).
  • IR : N–H stretch (sulfonamide) at 3260 cm⁻¹, S=O at 1340 cm⁻¹.

Industrial-Scale Production Considerations

Factor Implementation
Continuous Flow Microreactors for sulfonylation steps
Automation Robotic handling of morpholine
Quality Control In-line HPLC monitoring

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in the presence of hydrochloric acid (HCl) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth and replication, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural variations among similar sulfonamides include substituent type, position, and additional functional groups. Below is a comparative analysis:

Compound Name & CAS (if available) Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound (CAS: 326916-21-6) 3-amino, 4-morpholinyl, N-(4-chlorophenyl) 381.86 Not reported Combines sulfonamide, morpholine, and 4-chlorophenyl; potential for hydrogen bonding and lipophilicity.
5-Amino-N-(4-chlorophenyl)-2-(morpholin-4-yl)benzene-1-sulfonamide (CAS: 327072-90-2) 5-amino, 2-morpholinyl (positional isomer of target) 381.86 Not reported Morpholine at 2-position alters electronic distribution; may affect target binding compared to the 4-position isomer.
3-Amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CID 3774375) 4-methoxy replaces morpholinyl 312.77 Not reported Methoxy group increases electron density but reduces hydrogen-bonding capacity compared to morpholine.
4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15) Hydrazinecarbonyl-ethylamino side chain 407.87 226–227 High yield (95%); hydrazine moiety may confer chelation properties.
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (10) Triazine core with diethylamino and morpholinyl groups 487.58 240–243 Triazine hybrid structure; potential antimicrobial activity due to planar triazine ring.
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine-thioacetamide with cyano and styryl groups Not reported Not reported High insecticidal activity against aphids; cyano group enhances bioactivity.

Biological Activity

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, which includes an amino group, a chlorophenyl moiety, and a morpholine ring, enhances its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C16H18ClN3O3S
  • Molecular Weight : 367.85 g/mol
  • Purity : Typically ≥98%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in physiological processes and is implicated in cancer progression and bacterial growth inhibition.
  • Nucleophilic Substitution Reactions : The sulfonamide group can undergo nucleophilic substitutions, which are essential for modifying the compound to enhance efficacy.

Biological Activities

Research indicates that sulfonamide compounds exhibit a range of biological activities, including:

  • Antibacterial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth through mechanisms involving carbonic anhydrase inhibition .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-AminobenzenesulfonamideAmino group on benzeneAntibacterialSimpler structure; lacks morpholine ring
N-(pyridin-2-yl)benzene-1-sulfonamidePyridine substituentAnticancerDifferent heterocyclic structure
2-Chloro-N-(2-morpholinoethyl)benzenesulfonamideChlorine and morpholineAntimicrobialMore complex; includes ethylene bridge

The presence of both the morpholine ring and chlorophenyl moiety distinguishes this compound from others, contributing to its unique biological profile and potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related sulfonamides:

  • Cardiovascular Effects : A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly alter cardiovascular parameters, suggesting potential therapeutic implications .
  • Inhibitory Effects on Cancer Cell Lines : Research demonstrated that similar compounds exhibited cytotoxic activity against cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating significant potency. These findings support further exploration into the anticancer potential of this compound .

Pharmacokinetic Considerations

Pharmacokinetic parameters are crucial for understanding the behavior of this compound in biological systems. Theoretical studies using models like ADME/PK have suggested varying permeability profiles across different cell lines, which could impact its bioavailability and therapeutic effectiveness .

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